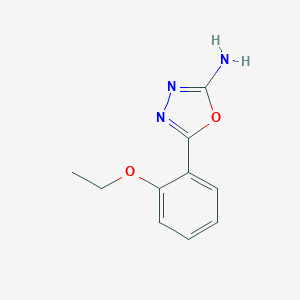

5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Descripción

BenchChem offers high-quality 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIFSPYKQYEHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589837 | |

| Record name | 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18233-09-5 | |

| Record name | 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-regarded pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the prevalent synthetic strategies, mechanistic insights, and step-by-step experimental protocols. The guide emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability and pharmacokinetic properties.[1] Consequently, compounds incorporating the 1,3,4-oxadiazole core have been extensively investigated for a broad spectrum of pharmacological activities.[1][2] The 2-amino-5-aryl substituted 1,3,4-oxadiazoles, in particular, have emerged as a promising class of compounds with diverse therapeutic potential. This guide focuses on the synthesis of a specific analogue, 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, providing a robust framework for its preparation in a laboratory setting.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, reveals two primary and highly convergent synthetic strategies. Both pathways originate from the readily available starting material, 2-ethoxybenzoic acid.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

The choice between these two routes may depend on the availability of reagents, desired purity, and scalability of the synthesis. This guide will detail both methodologies, providing a comparative basis for selection.

Synthetic Pathway 1: The Cyanogen Bromide Route

This pathway is a direct and efficient method for the construction of the 2-amino-1,3,4-oxadiazole ring from an acid hydrazide. The key transformation involves the reaction of 2-ethoxybenzoyl hydrazide with cyanogen bromide.

Step 1: Synthesis of 2-Ethoxybenzoyl Hydrazide

The initial step is the preparation of the key intermediate, 2-ethoxybenzoyl hydrazide, from 2-ethoxybenzoic acid. This is typically achieved through a two-step process: esterification of the carboxylic acid followed by hydrazinolysis.

Diagram 2: Synthesis of 2-Ethoxybenzoyl Hydrazide

Caption: Reaction scheme for the preparation of 2-ethoxybenzoyl hydrazide.

Experimental Protocol: Synthesis of 2-Ethoxybenzoyl Hydrazide

-

Esterification: To a solution of 2-ethoxybenzoic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-ethoxybenzoate, which can be used in the next step without further purification.

-

Hydrazinolysis: Dissolve the crude ethyl 2-ethoxybenzoate (1 equivalent) in absolute ethanol (10 volumes).

-

Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC. Once the starting ester is consumed, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-ethoxybenzoyl hydrazide as a white solid.

| Compound | Molecular Formula | Molecular Weight | Typical Yield |

| 2-Ethoxybenzoyl Hydrazide | C₉H₁₂N₂O₂ | 180.21 g/mol | 85-95% |

Step 2: Cyclization with Cyanogen Bromide

The final step in this pathway is the cyclization of 2-ethoxybenzoyl hydrazide with cyanogen bromide to form the desired 2-amino-1,3,4-oxadiazole.

Experimental Protocol: Synthesis of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

-

Dissolve 2-ethoxybenzoyl hydrazide (1 equivalent) in a suitable solvent such as methanol or a mixture of dioxane and water.

-

Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Neutralize the reaction mixture with a base, such as sodium bicarbonate solution, to a pH of 7-8.

-

The product will precipitate out of the solution. Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Synthetic Pathway 2: The Semicarbazide Cyclization Route

This alternative route involves the formation of a semicarbazide intermediate, which is then cyclized to the 1,3,4-oxadiazole ring.

Step 1: Synthesis of 1-(2-Ethoxybenzoyl)semicarbazide

This intermediate is prepared by the reaction of 2-ethoxybenzoyl hydrazide with a source of isocyanate.

Diagram 3: Synthesis of 1-(2-Ethoxybenzoyl)semicarbazide

Caption: Formation of the semicarbazide intermediate.

Experimental Protocol: Synthesis of 1-(2-Ethoxybenzoyl)semicarbazide

-

Dissolve 2-ethoxybenzoyl hydrazide (1 equivalent) in a minimal amount of hot water containing a few drops of hydrochloric acid.

-

In a separate flask, dissolve potassium isocyanate (1.2 equivalents) in water.

-

Add the potassium isocyanate solution to the hydrazide solution and stir at room temperature for 2-4 hours.

-

The product will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

-

Filter the solid, wash thoroughly with cold water, and dry to yield 1-(2-ethoxybenzoyl)semicarbazide.

| Compound | Molecular Formula | Molecular Weight | Typical Yield |

| 1-(2-Ethoxybenzoyl)semicarbazide | C₁₀H₁₃N₃O₃ | 223.23 g/mol | 75-85% |

Step 2: Cyclization of 1-(2-Ethoxybenzoyl)semicarbazide

The final step is the intramolecular cyclization of the semicarbazide to form the 1,3,4-oxadiazole ring. This is typically achieved by heating in the presence of a base.

Experimental Protocol: Synthesis of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

-

Suspend 1-(2-ethoxybenzoyl)semicarbazide (1 equivalent) in a 2% aqueous sodium hydroxide solution.

-

Reflux the mixture for 4-6 hours. The solid will gradually dissolve as the cyclization proceeds.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

-

Neutralize the solution with a dilute acid, such as acetic acid or hydrochloric acid, to a pH of 7.

-

The product will precipitate. Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Characterization of the Final Product

The structure and purity of the synthesized 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the ethoxyphenyl group, a singlet for the amino protons, and a quartet and triplet for the ethoxy group protons. |

| ¹³C NMR | Signals corresponding to the carbons of the oxadiazole ring and the ethoxyphenyl group. |

| IR (KBr) | Characteristic absorption bands for N-H stretching (amine), C=N stretching (oxadiazole ring), and C-O-C stretching (ether). |

| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the molecular weight of the compound ([M+H]⁺). |

| Melting Point | A sharp melting point indicates high purity. |

Conclusion

This technical guide has outlined two reliable and effective synthetic routes for the preparation of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine. Both the cyanogen bromide and the semicarbazide cyclization pathways offer viable options for laboratory-scale synthesis. The choice of method will depend on factors such as reagent availability, safety considerations, and desired scale. The provided step-by-step protocols, coupled with mechanistic understanding, are designed to empower researchers in the fields of medicinal chemistry and drug discovery to confidently synthesize this and related 1,3,4-oxadiazole derivatives for further investigation.

References

- Mazzone, G., Bonina, F., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione scientifica.

- Mazzone, G., Bonina, F., Puglisi, G., Arrigo, R. R., Cosentino, C., & Blandino, G. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Farmaco Sci.

- de Oliveira, C. S., Lages, G. P., da Silva, K. A., & Leite, L. F. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 19(5), 6097-6138.

-

ResearchGate. (n.d.). Synthesis of 5-aryl-2-amino-1,3,4-oxadiazole from acylthiosemicarbazide and tosyl chloride. Retrieved from [Link]

- Kowalski, P., & Gierczak, T. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419.

-

Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

- Chavan, R. S., & More, H. N. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-274.

- Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(2), 345-352.

- Salama, M. A., & Ali, M. M. (2020).

- Asghar, S. F., & Ahmad, M. (2010). Synthesis and cyclisation of 1,4-disubstituted semicarbazides.

- Vošátka, R., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095.

- Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(34), 6849-6854.

- Sharma, P., & Kumar, A. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Zhang, M., et al. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS. AfaSci.

- U.S. Patent No. 9,738,602 B2. (2017). Processes for making hydrazides.

-

ResearchGate. (n.d.). (PDF) Synthesis and cyclisation of 1,4-disubstituted semicarbazides. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3, 1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles. Retrieved from [Link]

- Song, M. M., Wu, K. L., Zhu, L., Zheng, J., & Xu, Y. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o3058.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

- Der Pharma Chemica. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions.

-

ResearchGate. (n.d.). (PDF) 5-Phenyl-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

- Kazakova, O. B., et al. (2025).

- Li, Y., et al. (2024). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Molecules, 29(17), 3989.

-

Royal Society of Chemistry. (n.d.). Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Characterization of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of the synthesis and characterization of the novel heterocyclic compound, 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities. This document outlines a detailed, field-proven synthetic protocol, starting from commercially available precursors. Furthermore, it presents a full analytical characterization profile, including predicted spectroscopic data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). Each analytical technique is discussed with an emphasis on the causal relationship between the molecular structure and the expected spectral features. Physicochemical properties relevant to drug development, including an assessment based on Lipinski's Rule of Five, are also detailed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential therapeutic application of novel 1,3,4-oxadiazole derivatives.

Introduction: The Scientific Imperative of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety has garnered significant attention in the field of medicinal chemistry due to its remarkable metabolic stability and its ability to serve as a bioisostere for amide and ester functional groups.[1] Compounds incorporating the 1,3,4-oxadiazole nucleus have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The rigid and planar nature of the oxadiazole ring often contributes to favorable binding interactions with various biological targets.

The subject of this guide, 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS No. 90840-51-0), is a novel derivative that combines the pharmacologically significant 1,3,4-oxadiazole core with a 2-ethoxyphenyl substituent.[3] The introduction of an ethoxy group at the ortho position of the phenyl ring can influence the compound's conformational preferences, lipophilicity, and metabolic profile, potentially leading to unique pharmacological properties. This guide provides a comprehensive framework for the synthesis and detailed characterization of this promising molecule, enabling further investigation into its therapeutic potential.

Synthetic Pathway: A Validated Protocol

The synthesis of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a multi-step process that begins with the formation of a key intermediate, 2-ethoxybenzoyl hydrazide, followed by cyclization to the desired 1,3,4-oxadiazole ring. The following protocol is a self-validating system, designed for high yield and purity.

Synthesis of the Key Precursor: 2-Ethoxybenzoyl Hydrazide

The initial step involves the synthesis of 2-ethoxybenzoyl hydrazide from the corresponding ester, methyl 2-ethoxybenzoate. This reaction is a classic hydrazinolysis.

Experimental Protocol:

-

To a solution of methyl 2-ethoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4][5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated solution into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-ethoxybenzoyl hydrazide as a white solid.

Causality Behind Experimental Choices: The use of excess hydrazine hydrate drives the reaction to completion. Ethanol is an ideal solvent as it dissolves the starting ester and is miscible with hydrazine hydrate. Precipitation in ice-cold water ensures maximum recovery of the product, which has lower solubility in cold aqueous media.

Oxidative Cyclization to 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

The final step involves the reaction of 2-ethoxybenzoyl hydrazide with cyanogen bromide to form the 2-amino-1,3,4-oxadiazole ring. This is a well-established method for the synthesis of this class of compounds.

Experimental Protocol:

-

Dissolve 2-ethoxybenzoyl hydrazide (1 equivalent) in an appropriate solvent such as methanol.

-

Add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise at 0-5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Neutralize the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, for instance, ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Causality Behind Experimental Choices: The dropwise addition of cyanogen bromide at low temperature controls the exothermic nature of the reaction. The use of a slight excess of cyanogen bromide ensures complete conversion of the hydrazide. Neutralization is crucial to remove any acidic byproducts, and extraction followed by column chromatography ensures the isolation of a pure product.

Analytical Characterization: A Predicted Spectroscopic Profile

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the amino protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | Ar-H (proton ortho to the oxadiazole ring) |

| ~7.4 - 7.6 | Multiplet | 1H | Ar-H |

| ~7.0 - 7.2 | Multiplet | 2H | Ar-H |

| ~7.0 | Singlet (broad) | 2H | -NH₂ |

| ~4.1 - 4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ |

Interpretation: The aromatic protons will exhibit a complex splitting pattern due to their ortho, meta, and para relationships. The downfield shift of the proton ortho to the oxadiazole is due to the electron-withdrawing nature of the heterocyclic ring. The amino protons are expected to appear as a broad singlet, which is exchangeable with D₂O. The ethoxy group will show a characteristic quartet and triplet pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=N (oxadiazole ring) |

| ~158 | C-O (oxadiazole ring) |

| ~156 | C-OEt (aromatic) |

| ~132 | Ar-C |

| ~129 | Ar-C |

| ~122 | Ar-C |

| ~115 | Ar-C (ipso-carbon attached to oxadiazole) |

| ~113 | Ar-C |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Interpretation: The two carbons of the 1,3,4-oxadiazole ring are expected to resonate at the downfield region of the spectrum, typically around 158-168 ppm.[6] The carbon of the ethoxy group attached to the phenyl ring will also be downfield due to the deshielding effect of the oxygen atom.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3400 | N-H stretching | -NH₂ |

| 3000 - 3100 | C-H stretching | Aromatic |

| 2850 - 2980 | C-H stretching | Aliphatic (-CH₂, -CH₃) |

| ~1610 | C=N stretching | Oxadiazole ring |

| 1500 - 1600 | C=C stretching | Aromatic ring |

| ~1250 | C-O-C stretching | Aryl ether |

| ~1040 | C-O-C stretching | Oxadiazole ring |

Interpretation: The presence of a primary amine will be confirmed by two N-H stretching bands in the region of 3300-3400 cm⁻¹.[6] The C=N stretching of the oxadiazole ring is a characteristic absorption.[7] The aryl ether linkage will also have a strong and characteristic C-O-C stretching band.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The expected molecular weight of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is 205.21 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 205.

-

Major Fragmentation Pathways: The fragmentation of 2-amino-5-aryl-1,3,4-oxadiazoles is often characterized by the cleavage of the oxadiazole ring.[8] Key expected fragments include:

-

Loss of the ethoxy group (-OCH₂CH₃) from the phenyl ring.

-

Cleavage of the C-C bond between the phenyl ring and the oxadiazole ring.

-

Fragmentation of the oxadiazole ring itself, leading to the loss of CO, N₂, or HNCO.

-

Physicochemical Properties and Druglikeness Assessment

For drug development professionals, understanding the physicochemical properties of a compound is as crucial as its biological activity. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability.[9]

| Lipinski's Rule of Five Parameter | Value for 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine | Rule | Compliance |

| Molecular Weight | 205.21 g/mol | < 500 | Yes |

| Log P (octanol-water partition coefficient) | Predicted ~2.5 | < 5 | Yes |

| Hydrogen Bond Donors | 1 (-NH₂) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2 N, 2 O) | ≤ 10 | Yes |

Analysis: 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine complies with all the criteria of Lipinski's Rule of Five, suggesting that it possesses favorable physicochemical properties for oral bioavailability.

Solubility and Stability

-

Solubility: The presence of the ethoxy group may slightly increase the lipophilicity compared to an unsubstituted phenyl ring. However, the amino group and the nitrogen and oxygen atoms in the oxadiazole ring can participate in hydrogen bonding, which is expected to confer moderate aqueous solubility. 1,3,4-oxadiazole isomers generally exhibit favorable solubility profiles.[1]

-

Stability: The 1,3,4-oxadiazole ring is known for its high metabolic stability, making it an attractive scaffold for drug design.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine. The outlined synthetic protocol is robust and amenable to scale-up. The predicted analytical profile, based on sound spectroscopic principles and data from closely related analogues, offers a reliable framework for the structural elucidation and purity assessment of this novel compound. Furthermore, the favorable physicochemical properties, as indicated by the compliance with Lipinski's Rule of Five, underscore its potential as a promising candidate for further investigation in drug discovery programs. This guide serves as a foundational resource to facilitate and accelerate research into the therapeutic applications of this and related 1,3,4-oxadiazole derivatives.

References

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). National Institutes of Health (NIH). [Link]

-

Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. (2006). PubMed. [Link]

-

FT-IR spectra of polyhydrazide 2 (top) and poly(1,3,4-oxadiazole) 8 (bottom). (n.d.). ResearchGate. [Link]

- CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. (n.d.).

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). MDPI. [Link]

-

Lipinski's rule of five. (n.d.). Wikipedia. [Link]

-

Lipinski's Rule of Five. (n.d.). chemeurope.com. [Link]

-

The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid by NINGBO INNO PHARMCHEM. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. [Link]

-

5-Phenyl-1,3,4-oxadiazol-2-amine. (n.d.). National Institutes of Health (NIH). [Link]

-

Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. (n.d.). Der Pharma Chemica. [Link]

-

Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). National Institutes of Health (NIH). [Link]

-

1H NMR spectrum of compound 4. (n.d.). ResearchGate. [Link]

-

1,3,4-Oxadiazol-2-amine, 5-phenyl-. (n.d.). SpectraBase. [Link]

-

2-Phenyl-5-ethoxy-oxadiazole-1,3,4. (n.d.). SpectraBase. [Link]

-

5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

(PDF) 5-Phenyl-1,3,4-oxadiazol-2-amine. (n.d.). ResearchGate. [Link]

-

Oxadiazoles in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

-

(PDF) Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3, 1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles. (n.d.). ResearchGate. [Link]

- CN103408454A - Preparation method of hydrazide compound. (n.d.).

-

1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. (n.d.). PLOS. [Link]

-

Ethoxyquin. (n.d.). NIST WebBook. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

5-Phenyl-1,3,4-oxadiazol-2-amine. (2012). PubMed. [Link]

-

substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.). University of Sargodha. [Link]

-

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI. [Link]

-

(PDF) Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (n.d.). ResearchGate. [Link]

-

1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. rsc.org [rsc.org]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. 5-Phenyl-1,3,4-oxadiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart a range of biological activities.[1][2][3] This document, authored from the perspective of a Senior Application Scientist, delves into the synthesis, physicochemical characteristics, spectral analysis, chemical reactivity, and potential therapeutic applications of this specific derivative. The information presented herein is synthesized from established principles of organic chemistry and extrapolations from closely related analogues, providing a robust framework for researchers and drug development professionals.

Introduction: The Significance of the 2-Amino-1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom. This scaffold is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3][4][5] The 2-amino substitution on the oxadiazole ring provides a key site for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery. The presence of the 2-ethoxyphenyl group at the 5-position is anticipated to modulate the compound's lipophilicity and potential for specific receptor interactions.

Synthesis of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-ethoxybenzaldehyde.

Caption: Proposed two-step synthesis of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Experimental Protocol

Step 1: Synthesis of 2-Ethoxybenzaldehyde Semicarbazone

-

To a solution of 2-ethoxybenzaldehyde (1 equivalent) in ethanol, add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

-

The reaction mixture is refluxed for 2-4 hours and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold water, and dried to afford the 2-ethoxybenzaldehyde semicarbazone intermediate.

Step 2: Oxidative Cyclization to 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

-

The dried 2-ethoxybenzaldehyde semicarbazone (1 equivalent) is dissolved in ethanol.

-

Iodine (1.2 equivalents) and sodium bicarbonate (2.5 equivalents) are added to the solution.

-

The mixture is refluxed for 6-8 hours, with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is treated with a saturated solution of sodium thiosulfate to quench the excess iodine, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography or recrystallization to yield the pure 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

This iodine-mediated oxidative C-O bond formation is a transition-metal-free and efficient method for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles.[7]

Physicochemical Properties

The predicted physicochemical properties of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine are summarized in the table below. These values are estimated based on the structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated 180-200 °C |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water. |

| logP | Estimated 1.5 - 2.5 |

The aryl and ethoxy substituents generally lead to higher melting points in 1,3,4-oxadiazole derivatives compared to their alkyl counterparts.[4] The solubility profile is typical for a moderately polar organic molecule.

Spectral Analysis

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 7.1 (s, 2H, -NH₂), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165-168 (C=N of oxadiazole), 155-158 (C-O of oxadiazole), 150-155 (C-OAr), 110-135 (aromatic carbons), 63-65 (-OCH₂), 14-16 (-CH₃). |

| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H stretching of -NH₂), 3050-3150 (aromatic C-H stretching), 1630-1650 (C=N stretching), 1500-1600 (aromatic C=C stretching), 1200-1250 (asymmetric C-O-C stretching), 1000-1050 (symmetric C-O-C stretching). |

| Mass Spectrometry (ESI-MS) | m/z: 206.09 [M+H]⁺ |

The chemical shifts in NMR and vibrational frequencies in IR are based on data reported for similar 2-amino-5-aryl-1,3,4-oxadiazole structures.[6][8]

Chemical Reactivity

The chemical reactivity of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is primarily dictated by the nucleophilic amino group and the aromatic rings.

Caption: Key reactive sites and potential transformations of the title compound.

Reactions at the Amino Group

The primary amine at the C2 position is a versatile handle for further derivatization. It can readily undergo:

-

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.[5]

-

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

These reactions are crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Reactions on the Phenyl Ring

The ethoxyphenyl ring is susceptible to electrophilic aromatic substitution reactions. The ethoxy group is an activating, ortho-, para-directing group, which will influence the regioselectivity of reactions such as nitration, halogenation, and sulfonation.

Potential Applications in Drug Development

The 2-amino-1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry. Based on extensive literature on analogous compounds, 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine and its derivatives are promising candidates for investigation in several therapeutic areas:

-

Anticancer Activity: Numerous 5-aryl-2-amino-1,3,4-oxadiazole derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[8][9] The mechanism of action often involves the inhibition of crucial enzymes or disruption of cellular signaling pathways.

-

Antimicrobial Activity: This class of compounds has shown broad-spectrum antibacterial and antifungal properties.[4][6] They can serve as lead structures for the development of new anti-infective agents to combat drug-resistant pathogens.

-

Anti-inflammatory Activity: Several 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[1][2]

-

Other CNS Activities: The oxadiazole nucleus has also been explored for its anticonvulsant and muscle relaxant properties.[2][10]

The specific substitution pattern of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine warrants its evaluation in these and other biological assays to uncover its unique therapeutic potential.

Conclusion

5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a molecule with significant potential in the field of medicinal chemistry. This guide has outlined a practical synthetic approach, predicted its key chemical and physical properties, and discussed its reactivity and potential applications. While specific experimental data for this exact compound is pending, the information presented, grounded in the well-documented chemistry of the 2-amino-1,3,4-oxadiazole scaffold, provides a solid foundation for its synthesis, characterization, and exploration as a novel therapeutic agent. Researchers are encouraged to utilize this guide as a starting point for their investigations into this promising molecule.

References

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL: [Link])

-

A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. (URL: [Link])

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (URL: [Link])

-

(PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. (URL: [Link])

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (URL: [Link])

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (URL: [Link])

-

Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. (URL: [Link])

-

Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (URL: [Link])

-

5-(2-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine - PubChem. (URL: [Link])

-

2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (URL: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (URL: [Link])

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (URL: [Link])

-

Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. (URL: [Link])

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (URL: [Link])

-

5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | C10H10N2O2S | CID 2235547 - PubChem. (URL: [Link])

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (URL: [Link])

-

(PDF) Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (URL: [Link])

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (URL: [Link])

-

5-Phenyl-1,3,4-oxadiazol-2-amine - PubMed. (URL: [Link])

-

N-(2-Ethylphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine - SpectraBase. (URL: [Link])

-

Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (URL: [Link])

-

5-Phenyl-1,3,4-oxadiazol-2-amine - PMC. (URL: [Link])

-

5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (URL: [Link])

-

(PDF) Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. (URL: [Link])

-

SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. (URL: [Link])

-

(PDF) 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. (URL: [Link])

-

(PDF) 5-Phenyl-1,3,4-oxadiazol-2-amine. (URL: [Link])

-

5-Methyl-1,3,4-oxadiazol-2-amine - PubChem. (URL: [Link])

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

spectroscopic analysis of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the , a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific substitution with a 2-ethoxyphenyl group at the 5-position and an amine group at the 2-position creates a unique electronic and steric environment, making a multi-faceted spectroscopic approach essential for unambiguous structural confirmation. This document serves as a practical resource for researchers and drug development professionals, detailing the theoretical underpinnings, experimental protocols, and expected spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Rationale for Analysis

The structural elucidation of novel chemical entities is the bedrock of drug discovery and development. For 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, each component of its structure contributes to a unique spectroscopic fingerprint. The 1,3,4-oxadiazole ring is an aromatic, electron-deficient system, while the ethoxyphenyl substituent introduces both aromatic and aliphatic features. The primary amine group is a key site for hydrogen bonding and further chemical modification.[4] A thorough analysis is critical to confirm the successful synthesis and purity of the compound before its advancement into biological screening.

Figure 1: Annotated structure of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles & Experimental Causality

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling reveals the number of neighboring protons. For 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, ¹H NMR is indispensable for confirming the presence and connectivity of the ethoxy group, the specific substitution pattern of the phenyl ring, and the existence of the amine protons. The choice of a deuterated solvent like DMSO-d₆ is strategic, as its ability to form hydrogen bonds can help in observing the exchangeable amine protons, which might otherwise be broadened or absent.[5]

Standard Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.

-

D₂O Exchange: To confirm the amine protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons should disappear.

Spectral Interpretation and Expected Data

The structure suggests several distinct proton environments:

-

Amine (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can be variable but typically appears downfield in DMSO-d₆ due to hydrogen bonding. This peak will disappear upon D₂O exchange.

-

Aromatic Protons (Ethoxyphenyl ring): The four protons on the disubstituted phenyl ring will appear as a complex multiplet or as distinct doublets and triplets. The proton ortho to the oxadiazole ring and the proton ortho to the ethoxy group will be the most deshielded.

-

Ethoxy Protons (-OCH₂CH₃): This group will give rise to two signals: a quartet for the methylene (-OCH₂) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons.[5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic-H | ~7.0 - 8.0 | Multiplet (m) | 4H |

| Amine (-NH₂) | ~7.5 - 8.5 (variable) | Broad Singlet (br s) | 2H |

| Methylene (-OCH₂) | ~4.1 - 4.3 | Quartet (q) | 2H |

| Methyl (-CH₃) | ~1.3 - 1.5 | Triplet (t) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles & Experimental Causality

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. This technique is crucial for confirming the total number of carbons and identifying the key carbons of the oxadiazole ring, which are highly deshielded due to the influence of adjacent heteroatoms.

Standard Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for better signal-to-noise.

-

Data Acquisition: Record the spectrum on a spectrometer operating at 75 MHz or higher, using a proton-decoupled pulse sequence to ensure each carbon appears as a singlet.

Spectral Interpretation and Expected Data

The molecule has 10 unique carbon environments, though some aromatic signals may overlap.

-

Oxadiazole Carbons (C2 & C5): These are the most deshielded carbons in the molecule, typically appearing in the 155-170 ppm range.[4] The carbon attached to the amine group (C2) and the carbon attached to the phenyl ring (C5) will have distinct shifts.

-

Aromatic Carbons: Six signals are expected for the ethoxyphenyl ring. The carbon attached to the oxygen (C-O) will be significantly downfield, as will the carbon attached to the oxadiazole ring.

-

Ethoxy Carbons: The methylene carbon (-OCH₂) will appear around 60-70 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 15 ppm.[5]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Oxadiazole C=N | ~160 - 168 |

| Aromatic C-O | ~155 - 160 |

| Aromatic C-C(oxadiazole) | ~115 - 120 |

| Aromatic C-H | ~110 - 135 |

| Methylene (-OCH₂) | ~60 - 65 |

| Methyl (-CH₃) | ~14 - 16 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Principles & Experimental Causality

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of key groups like amines, ethers, and aromatic rings. It provides rapid confirmation that the core structural motifs are present in the synthesized product.

Standard Experimental Protocol

-

Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Spectral Interpretation and Expected Data

Key vibrational modes for 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine include:

-

N-H Stretching: The amine group will show one or two sharp-to-medium bands in the 3100-3400 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹.

-

C=N Stretching: The carbon-nitrogen double bonds within the oxadiazole ring give a characteristic absorption around 1610-1650 cm⁻¹.[6]

-

C-O-C Stretching: The ether linkage and the oxadiazole ring's C-O-C bond will result in strong absorptions in the 1050-1250 cm⁻¹ region.[6][7]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3100 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |

| C=N Stretch (Oxadiazole) | 1610 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch (Ether & Oxadiazole) | 1050 - 1250 | Strong |

Mass Spectrometry (MS)

Theoretical Principles & Experimental Causality

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer technique that is excellent for determining the molecular ion peak ([M+H]⁺), while EI can induce characteristic fragmentation of the oxadiazole ring, providing further structural proof.

Standard Experimental Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Fragmentation Analysis (MS/MS): If available, select the molecular ion and subject it to collision-induced dissociation to observe fragment ions.

Spectral Interpretation and Expected Data

-

Molecular Formula: C₁₀H₁₁N₃O₂

-

Molecular Weight: 205.22 g/mol

-

Expected Molecular Ion Peak (ESI+): m/z = 206.22 ([M+H]⁺)

Predicted Fragmentation Pathway: The 1,3,4-oxadiazole ring is known to undergo characteristic cleavage.[8][9] A common fragmentation involves the cleavage of the ring, potentially leading to the loss of small neutral molecules or the formation of stable acylium or nitrile ions. Key fragments could include the ethoxyphenyl acylium ion and fragments corresponding to the cleavage of the ethoxy group.

Figure 2: A plausible mass spectrometry fragmentation pathway.

Integrated Spectroscopic Workflow

Confirming the structure of a novel compound is a process of logical deduction, where each piece of spectroscopic data provides a unique clue. The workflow below illustrates how these techniques are synergistically applied for a conclusive identification.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Foreword: Navigating the Frontier of 1,3,4-Oxadiazole Research

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in crucial hydrogen bonding interactions.[1] This heterocyclic core is present in a diverse array of biologically active compounds, demonstrating activities that span from antimicrobial and anti-inflammatory to anticancer and enzyme inhibition.[2][3][4] Our focus here is on a specific, yet under-investigated derivative: 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine . While direct, comprehensive studies on its mechanism of action are not yet prevalent in the public domain, its structural features, when compared to analogous compounds, allow us to formulate well-grounded hypotheses and design a rigorous experimental framework to unveil its biological function.

This guide is structured to serve the inquisitive researcher—providing not just a summary of what is known about the broader class of 2-amino-1,3,4-oxadiazoles, but a detailed roadmap for the empirical discovery of the specific mechanistic pathways engaged by our target compound. We will proceed from foundational knowledge to hypothesized mechanisms and conclude with actionable, detailed experimental protocols.

Part 1: The Scientific Rationale - Deconstructing the Molecule

The structure of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine presents three key pharmacophoric features that likely govern its biological activity:

-

The 1,3,4-Oxadiazole Core : This five-membered heterocycle is a bioisostere of amide and ester functionalities, offering improved metabolic stability and acting as a hydrogen bond acceptor.[1] Its presence is fundamental to the broad-spectrum activities observed in this class of compounds.[5]

-

The 2-Amino Group : The primary amine at the 2-position is a critical hydrogen bond donor. Oxidative cyclization of semicarbazones is a common synthetic route for these 2-amino-1,3,4-oxadiazoles, highlighting the reactivity and importance of this functional group.[6]

-

The 2-Ethoxyphenyl Moiety : The substitution at the 5-position dictates target specificity. The ortho-ethoxy group provides steric bulk and electronic properties that will influence how the molecule fits into the binding pockets of target proteins. Its lipophilicity can also play a significant role in membrane permeability and overall pharmacokinetics.

Given these features, and drawing parallels from related structures, we can postulate several plausible mechanisms of action that warrant experimental investigation.

Part 2: Hypothesized Mechanisms of Action & Investigational Workflows

Based on extensive literature on substituted 1,3,4-oxadiazoles, we propose three primary investigational avenues for 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Hypothesis 1: Inhibition of Key Enzymes

The 1,3,4-oxadiazole scaffold is a known inhibitor of various enzymes. Structurally similar compounds have demonstrated inhibitory effects on cholinesterases (AChE and BChE) and monoamine oxidase A (MAO-A).[1][7] The presence of the aromatic ethoxyphenyl ring and the hydrogen-bonding amine group makes enzyme inhibition a highly probable mechanism.

This workflow is designed to identify and characterize the potential inhibitory activity of the target compound against a panel of relevant enzymes.

Caption: Workflow for enzyme inhibition screening and characterization.

-

Reagent Preparation :

-

Prepare a 10 mM stock solution of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine in 100% DMSO.

-

Prepare a series of dilutions in assay buffer (e.g., 100 mM phosphate buffer, pH 8.0) to achieve final concentrations ranging from 1 nM to 100 µM.

-

Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and purified human AChE in the assay buffer.

-

-

Assay Procedure (96-well plate format) :

-

To each well, add 25 µL of the test compound dilution. For the positive control, add a known AChE inhibitor (e.g., Donepezil). For the negative control (100% activity), add assay buffer with DMSO at the same final concentration as the test wells.

-

Add 50 µL of DTNB solution and 25 µL of AChE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis :

-

Calculate the rate of reaction (V) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Hypothesis 2: Anticancer Activity via Apoptosis Induction

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][8] This activity is often mediated by the induction of apoptosis. Given the structural similarities, 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a strong candidate for investigation as a cytotoxic agent.

Caption: Workflow for evaluating anticancer activity and apoptosis induction.

-

Cell Treatment :

-

Seed a suitable cancer cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine at its predetermined GI50 concentration for 24, 48, and 72 hours. Include an untreated control and a positive control (e.g., Staurosporine).

-

-

Cell Harvesting and Staining :

-

Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis :

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples immediately using a flow cytometer.

-

The results will quadrant the cell population:

-

Lower-Left (Annexin V- / PI-) : Live cells

-

Lower-Right (Annexin V+ / PI-) : Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+) : Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+) : Necrotic cells

-

-

Hypothesis 3: Antimicrobial Activity

The 1,3,4-oxadiazole ring is a well-established pharmacophore in the design of antimicrobial agents.[2][9] Derivatives have shown activity against a range of bacteria and fungi. Therefore, it is crucial to screen 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine for potential antimicrobial effects.

Caption: Workflow for antimicrobial activity assessment.

Part 3: Data Synthesis and Mechanistic Conclusion

The data generated from these workflows must be synthesized to build a coherent mechanistic narrative.

| Hypothesized Mechanism | Primary Experiment | Key Endpoint | Interpretation of Positive Result |

| Enzyme Inhibition | In vitro enzyme assay | IC50 value | The compound directly inhibits the activity of a specific enzyme. Further kinetic studies would reveal the mode of inhibition. |

| Anticancer (Apoptosis) | Flow Cytometry (Annexin V/PI) | % Apoptotic Cells | The compound induces programmed cell death in cancer cells. Western blotting would confirm the specific apoptotic pathway. |

| Antimicrobial | Broth Microdilution | MIC/MBC values | The compound inhibits the growth of (bacteriostatic) or kills (bactericidal) specific microorganisms. |

A positive result in one or more of these areas will provide a strong foundation for the mechanism of action. For instance, if the compound shows potent AChE inhibition, its primary mechanism would be classified as a cholinesterase inhibitor. If it induces apoptosis in cancer cells without significant enzyme inhibition, its mechanism would be related to the modulation of cell death pathways. The integration of in silico data, such as molecular docking, with empirical results provides a powerful, validated model of the molecule's interaction with its biological target.[7]

References

- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (n.d.).

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.

-

Kowalska, P., & Olejarz, W. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2443. [Link]

-

Konečná, K., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE, 16(8), e0256593. [Link]

- Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Medicinal Chemistry, 4(11), 749-754.

- Bollikolla, H. B., & Liu, G. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Pharmaceuticals, 15(10), 1234.

- 5-(4-ETHOXYPHENYL)-1 3 4-OXADIAZOL-2-AMINE-5MG. (n.d.). Cenmed.

- Yıldırım, S., et al. (2024). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. Chemical Biology & Drug Design.

- Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Chemistry & Biodiversity, 18(11), e2100523.

- Alagarsamy, V., et al. (2022). Synthesis and In-vitro Cytotoxicity Activity of 1,3,4-oxadiazol-2-amine Derivatives and Inhibition of Human MAO-A Enzyme: A Molecular Docking Approach. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2281.

- 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine. (n.d.). AOBChem USA.

- Yasser, M. M., et al. (2017). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.

-

Krátký, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2099. [Link]

- 5-Phenyl-1,3,4-oxadiazol-2-amine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o538.

- Dkhar Gatphoh, B. F., et al. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 57(6), 1114-1121.

- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. ijper.org [ijper.org]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Foreword: Unveiling the Therapeutic Potential of a Novel Oxadiazole Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this technical guide serves as a comprehensive exploration into the biological landscape of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This document provides a detailed synthesis of the current understanding of this class of compounds, with a specific focus on the potential of the 2-ethoxyphenyl substituted analogue. While direct experimental data on this specific molecule is emerging, this guide extrapolates from robust data on closely related analogues to provide a predictive framework for its biological activities, supported by detailed experimental protocols to empower further research and development.

The 1,3,4-Oxadiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic properties and ability to act as a bioisostere for amide and ester groups make it a highly attractive moiety in drug design. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The 2,5-disubstituted 1,3,4-oxadiazoles, in particular, offer a versatile platform for tuning pharmacological properties through modification of the substituents at these positions.

The subject of this guide, 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, features a 2-ethoxyphenyl group at the 5-position and an amine group at the 2-position. The ethoxy group at the ortho position of the phenyl ring introduces both steric and electronic modifications compared to unsubstituted or para-substituted analogues, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile.

Synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines: A Generalized Protocol

The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines typically proceeds through a multi-step reaction sequence, starting from a corresponding aromatic carboxylic acid. The following protocol outlines a common and effective synthetic route that can be adapted for the preparation of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Experimental Protocol: Synthesis

Step 1: Esterification of 2-Ethoxybenzoic Acid

-

To a solution of 2-ethoxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0°C.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-ethoxybenzoate.

Step 2: Hydrazinolysis of Methyl 2-Ethoxybenzoate

-

Dissolve methyl 2-ethoxybenzoate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (5 equivalents) and reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Triturate the resulting solid with cold diethyl ether and filter to obtain 2-ethoxybenzohydrazide.

Step 3: Cyclization to form 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

-

Dissolve 2-ethoxybenzohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add cyanogen bromide (1.1 equivalents) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Caption: Synthetic workflow for 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Anticipated Biological Activities and Mechanistic Insights

Based on extensive research on analogous 5-aryl-1,3,4-oxadiazol-2-amines, 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 5-aryl-1,3,4-oxadiazol-2-amine derivatives against a variety of cancer cell lines.[1][2][3][4] The mechanism of action is often multifaceted and can involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Predicted Mechanism of Action: The anticancer activity of this class of compounds is often attributed to the inhibition of kinases involved in cell cycle progression or the induction of apoptosis. The planar 1,3,4-oxadiazole ring can intercalate with DNA, while the aryl substituent can engage in hydrophobic and electronic interactions within the active sites of target enzymes.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60 human tumor cell line screen is a standardized method for identifying and characterizing the anticancer activity of novel compounds.[5]

-

Cell Culture: The 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

-

Compound Preparation and Addition: The test compound is solubilized in DMSO. A single high-dose (typically 10⁻⁵ M) is initially tested. If significant growth inhibition is observed, a five-dose screen is performed.

-

Incubation: After drug addition, the plates are incubated for an additional 48 hours.

-

Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. The absorbance is read on an automated plate reader.

-

Data Analysis: The percentage growth is calculated for each cell line. Three dose-response parameters are calculated for each compound: GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

Caption: Workflow for the NCI-60 anticancer drug screening protocol.

Table 1: Representative Anticancer Activity of 5-Aryl-1,3,4-oxadiazol-2-amine Analogues

| Compound | 5-Substituent | Cancer Cell Line | Activity (GI₅₀ µM) | Reference |

| Analogue 1 | 4-Methoxyphenyl | K-562 (Leukemia) | >100 | [3] |

| Analogue 2 | 4-Chlorophenyl | MDA-MB-435 (Melanoma) | 15.43 (% Growth) | [2] |

| Analogue 3 | 3,4-Dimethoxyphenyl | HCT-15 (Colon) | >100 | [3] |

| Analogue 4 | 4-Hydroxyphenyl | MDA-MB-435 (Melanoma) | 6.82 (% Growth) | [2] |

Note: The activity for some compounds is reported as percent growth at a single concentration (10⁻⁵ M), where a lower value indicates higher activity.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents. The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, interacting with key residues in microbial enzymes.

Predicted Mechanism of Action: The antimicrobial activity of these compounds may arise from the inhibition of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase. The lipophilicity conferred by the aryl substituent can facilitate passage through the microbial cell wall.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Table 2: Representative Antimicrobial Activity of 5-Aryl-1,3,4-oxadiazole Analogues

| Compound | 5-Substituent | Microorganism | Activity (MIC µg/mL) | Reference |

| Analogue 5 | Naphthofuran | P. aeruginosa | 0.2 | |

| Analogue 6 | 4-Chlorophenyl | S. aureus | 4-32 | |

| Analogue 7 | 3,4-Dimethoxyphenyl | S. aureus | >100 | |

| Analogue 8 | 4-Fluorophenyl | E. coli | >100 |

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties. This activity is often associated with the inhibition of pro-inflammatory enzymes and mediators.

Predicted Mechanism of Action: The anti-inflammatory effects of 5-aryl-1,3,4-oxadiazol-2-amines are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins. This leads to a reduction in edema, pain, and other inflammatory responses.